Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 847560-46-7 . It has a molecular weight of 257.7 . The IUPAC name for this compound is ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate .
The InChI code for Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is 1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13) . This code provides a unique representation of the molecule’s structure.
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a solid at room temperature . Its boiling point is between 253-255 degrees Celsius .
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound classified under thienopyrimidine derivatives, notable for its biological activity and potential applications in medicinal chemistry. This compound has garnered attention due to its structural features, which contribute to its pharmacological properties.
This compound is commercially available from various suppliers, including Matrix Scientific and Sigma-Aldrich, where it is listed with a molecular formula of C₉H₈ClN₃O₂S and a molecular weight of 257.7 g/mol. The chemical structure includes a thieno[2,3-d]pyrimidine core, which is central to its biological activity .
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is classified as a thienopyrimidine derivative. Thienopyrimidines are known for their diverse pharmacological activities, including anticancer and antimicrobial properties. The specific substitution pattern of this compound enhances its potential as a therapeutic agent.
The synthesis of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of synthesized compounds .
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate features a thieno[2,3-d]pyrimidine ring system with an amino group at the 2-position and a carboxylate ester at the 6-position. The presence of chlorine at the 4-position contributes to its reactivity and biological profile.
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is involved in various chemical reactions that exploit its functional groups:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction mechanisms often involve electrophilic aromatic substitution or nucleophilic attack depending on the functional groups involved .
The mechanism of action for ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate primarily relates to its interaction with biological targets such as enzymes or receptors involved in disease pathways:
Research indicates that derivatives of thienopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has potential applications in several scientific fields:
Heterocyclic compounds represent fundamental structural frameworks in medicinal chemistry, characterized by cyclic structures containing carbon atoms and at least one heteroatom (e.g., nitrogen, sulfur, oxygen). Their significance arises from versatile electronic properties, hydrogen-bonding capabilities, and molecular recognition properties that facilitate targeted interactions with biological macromolecules [8]. Among these, sulfur-containing heterocycles such as thienopyrimidines demonstrate enhanced binding affinities due to sulfur’s polarizability, enabling hydrophobic interactions and π-stacking with protein residues or nucleic acids [5] [6]. Thieno[2,3-d]pyrimidine derivatives belong to a subclass where the thiophene ring is fused to the pyrimidine at the 2,3- and 4,5-positions, creating a bicyclic system with structural and electronic homology to purines—essential components of DNA/RNA and cellular cofactors [6] [8]. This isoelectronic relationship allows thienopyrimidines to mimic endogenous purines, interfering with enzymatic processes like nucleotide metabolism or kinase signaling [3] [8].
Table 1: Key Structural Attributes of Bioactive Heterocycles
Heterocycle Type | Representative Atoms | Biological Relevance | Example Pharmacophores |
---|---|---|---|
Thienopyrimidine | S, N | Purine mimicry, kinase inhibition | Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate |
Imidazole | N | Histidine mimicry, metal coordination | Histidine-containing peptides |
Indole | N | Tryptophan analogy, receptor binding | Serotonin receptor modulators |
The molecular planarity and aromaticity of thieno[2,3-d]pyrimidines further enhance their intercalation into DNA helices or enzyme catalytic sites, underpinning diverse pharmacological activities such as anticancer, antiviral, and antibacterial effects [5] [8]. For instance, their rigid scaffold enables precise three-dimensional orientation of pharmacophoric groups (e.g., amino, chloro, carboxylate), critical for selective target engagement [6].
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS# 847560-46-7; Molecular Formula: C₉H₈ClN₃O₂S; MW: 257.70 g/mol) serves as a versatile scaffold in drug design due to its multifunctional substituent pattern [1] [4] [9]. Its structure features three key moieties:
This compound exhibits exceptional plasticity in structure-activity relationship (SAR) optimization. The 4-chloro group undergoes facile displacement with nucleophiles (e.g., anilines, alcohols), enabling rapid diversification into libraries targeting kinases like EGFR, PI3K, or Aurora kinases [3] [6]. For example, C4-arylaminothienopyrimidines derived from this scaffold demonstrate potent antiproliferative activity against breast (SK-BR-3 IC₅₀: 0.13 μM) and prostate (PC3 IC₅₀: 0.1–0.79 μM) cancer cell lines by irreversibly inhibiting EGFR via covalent Cys773 bonding [6]. The ethyl ester at C6 enhances cell permeability due to moderate lipophilicity (calculated LogP: ~2.1), while remaining amenable to hydrolysis for carboxylate-based prodrugs or conjugates [4] [10].
Table 2: Pharmacophore Features and Biological Interactions
Structural Feature | Chemical Property | Biological Interaction | Therapeutic Application |
---|---|---|---|
2-Amino group | Hydrogen bonding | Salt-bridge formation in kinase hinge regions | Kinase inhibition (e.g., EGFR) |
4-Chloro substituent | Electrophilic center | Covalent modification or nucleophilic displacement | Targeted covalent inhibitors |
Ethyl ester at C6 | Moderate lipophilicity | Membrane permeability enhancement | Prodrug design |
Additionally, microwave-assisted synthesis enables efficient derivatization, reducing reaction times from hours to minutes while improving yields—e.g., cyclocondensation to form the thienopyrimidine core completes in 25 minutes versus 8–10 hours conventionally [6].
Thienopyrimidine chemistry emerged prominently in the mid-20th century with Gewald’s development of 2-aminothiophene-3-carboxylate synthesis (1965), enabling scalable routes to fused thienopyrimidines [6]. Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate was first characterized in the early 2000s (CAS registered: 2003) as a key intermediate for kinase inhibitor programs [1] [4]. Its strategic value became evident with the clinical advancement of thienopyrimidine-based anticancer agents:
Table 3: Historical Milestones in Thienopyrimidine Development
Year | Milestone | Significance |
---|---|---|
1965 | Gewald synthesis of 2-aminothiophene-3-carboxylates | Enabled efficient thienopyrimidine ring formation |
2003 | CAS registration of Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (847560-46-7) | Standardized access to scaffold |
2010–2020 | Microwave-assisted synthetic protocols | Reduced cyclization time from hours to minutes |
2016 | Olmutinib approval | First marketed thienopyrimidine kinase inhibitor |
2023–2025 | Tubulin polymerization inhibitors (e.g., compound 20b) | IC₅₀ = 1.61 nM against gastric cancer cells |
Modern innovations focus on hybrid molecules combining this scaffold with indoles or triazoles to target tubulin polymerization [10]. For instance, molecular hybridization yielded compound 20b (IC₅₀ = 1.61 nM against MGC-803 gastric cancer cells), demonstrating 500-fold greater potency than colchicine by disrupting microtubule dynamics [10]. Current research leverages this scaffold’s synthetic tractability for covalent inhibitors, PROTACs, and multi-kinase blockers, underscoring its enduring role in oncology drug discovery [3] [5] [6].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8